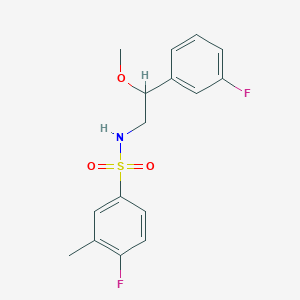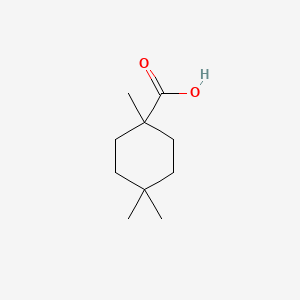![molecular formula C18H16F3N3O2 B2412472 6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine CAS No. 477859-89-5](/img/structure/B2412472.png)
6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown promise in cancer research. Their ability to inhibit cell proliferation and induce apoptosis makes them potential candidates for anticancer drug development. Researchers have explored the impact of quinoxaline compounds on various cancer cell lines, including breast, lung, and colon cancer .
Anti-Microbial Activity
Quinoxalines exhibit antimicrobial properties, making them relevant in the fight against infectious diseases. Researchers have investigated their effectiveness against bacteria, fungi, and parasites. These compounds may serve as leads for novel antibiotics or antifungal agents .
Anti-Convulsant Activity
Some quinoxaline derivatives have demonstrated anti-convulsant effects in preclinical studies. These compounds could potentially be developed into drugs for managing epilepsy and other seizure disorders .
Anti-Tuberculosis Activity
Quinoxalines have been evaluated for their anti-tuberculosis activity. Researchers have explored their potential as adjunct therapies to existing tuberculosis treatments or as standalone agents .
Anti-Malarial Activity
Certain quinoxaline derivatives have shown promise in combating malaria. Their ability to target the parasite responsible for this disease makes them valuable candidates for further investigation .
Anti-Leishmanial Activity
Leishmaniasis, caused by protozoan parasites, poses a significant health challenge. Quinoxaline compounds have been studied for their anti-leishmanial properties, aiming to develop effective treatments .
Anti-HIV Activity
Researchers have explored quinoxalines as potential inhibitors of HIV replication. These compounds may contribute to the development of novel antiretroviral therapies .
Anti-Inflammatory Activity
Quinoxalines have exhibited anti-inflammatory effects in various experimental models. Their ability to modulate inflammatory pathways could be valuable in treating inflammatory diseases .
Eigenschaften
IUPAC Name |
6,7-dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-25-15-7-13-14(8-16(15)26-2)23-10-24-17(13)22-9-11-4-3-5-12(6-11)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAAFYBJLXSSPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

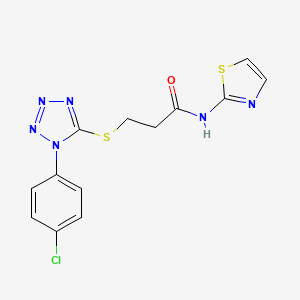



![2-[1-Acetyl-5-(2-methylphenyl)-2-pyrazoline-3-yl]phenol](/img/structure/B2412394.png)
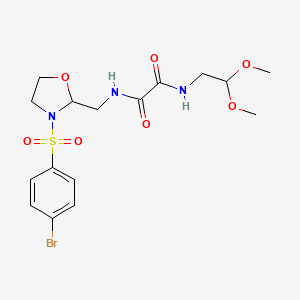

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2412402.png)
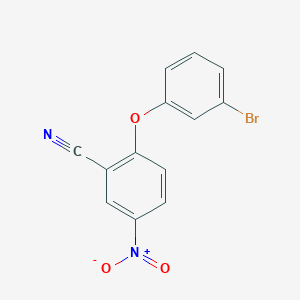
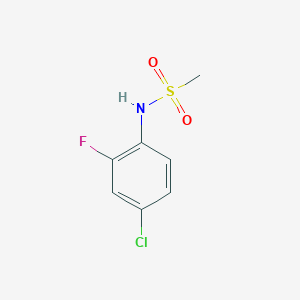
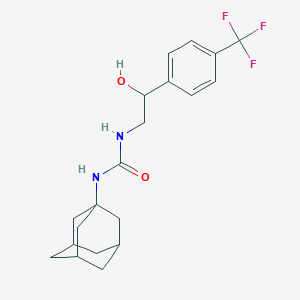
![4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine](/img/structure/B2412408.png)
